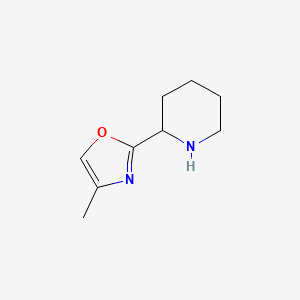

4-Methyl-2-(piperidin-2-yl)oxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-piperidin-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMISQBZONGSSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=N1)C2CCCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Methyl-2-(piperidin-2-yl)oxazole: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is based on publicly available scientific literature and databases. The compound 4-Methyl-2-(piperidin-2-yl)oxazole is a specific chemical entity for which detailed experimental data is not widely available in published resources. This document serves to summarize the existing information and provide a framework for future research.

Chemical Properties

A thorough search of prominent chemical and scientific databases reveals a lack of extensive characterization data for this compound. While its structure can be readily drawn and its basic properties inferred from its constituent parts (a 4-methyloxazole ring and a piperidine ring), specific, experimentally determined data such as melting point, boiling point, and solubility are not consistently reported.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C10H16N2O | - |

| Molecular Weight | 180.25 g/mol | - |

| pKa | ~9.5 (piperidine nitrogen) | The piperidine nitrogen is expected to be the most basic site. |

| LogP | ~1.8 | Indicates moderate lipophilicity. |

Note: These values are based on computational predictions and have not been experimentally verified.

Synthesis and Characterization

There are no standardized, published protocols for the synthesis of this compound. However, a plausible synthetic route can be conceptualized based on established methods for oxazole and piperidine chemistry.

Conceptual Synthetic Workflow:

Caption: A potential synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical):

A potential approach would involve the coupling of a protected piperidine-2-carboxylic acid derivative with propargylamine, followed by a gold-catalyzed cyclization to form the oxazole ring. The final step would be the deprotection of the piperidine nitrogen.

-

Coupling: To a solution of N-Boc-piperidine-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane, add a coupling agent like HATU (1.1 equivalents) and a base such as DIPEA (2 equivalents). Stir for 10 minutes, then add propargylamine (1.2 equivalents). Stir the reaction at room temperature for 12-18 hours.

-

Work-up and Purification: After the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Cyclization: Dissolve the purified amide in a suitable solvent (e.g., acetonitrile) and add a gold catalyst, such as [Au(I)Pr]NTf2 (2 mol%). Heat the reaction to 80°C and monitor by TLC or LC-MS until the starting material is consumed.

-

Deprotection: To the cooled reaction mixture, add a strong acid, such as trifluoroacetic acid, and stir at room temperature for 1-2 hours to remove the Boc protecting group.

-

Final Purification: Concentrate the reaction mixture and purify the final product by an appropriate method, such as reverse-phase HPLC, to yield this compound.

Characterization: The final compound would be characterized by standard analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry: To determine the molecular weight.

-

Infrared Spectroscopy: To identify characteristic functional groups.

Potential Biological Activity and Signaling Pathways

Due to the limited research on this specific molecule, there is no direct evidence of its biological activity or associated signaling pathways. However, the piperidinyl-oxazole scaffold is present in a number of biologically active compounds, suggesting potential areas for investigation.

Hypothesized Target Interaction Logic:

Caption: A generalized diagram of potential molecular interaction and signaling.

Given the structural similarity of the piperidinyl-oxazole core to ligands for various receptors and enzymes, potential biological targets could include:

-

G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in ligands for aminergic GPCRs.

-

Kinases: Certain oxazole derivatives have been shown to exhibit kinase inhibitory activity.

-

Ion Channels: The overall structure may have the appropriate physicochemical properties to interact with ion channel proteins.

Further research, including in vitro screening and in vivo studies, would be necessary to elucidate the specific biological activity and mechanism of action of this compound.

Spectroscopic Analysis of 4-Methyl-2-(piperidin-2-yl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel heterocyclic compound, 4-Methyl-2-(piperidin-2-yl)oxazole. Due to the absence of published experimental data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra. This information is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related molecules in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the piperidine and oxazole ring systems, drawing upon extensive literature data for similar chemical environments.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Oxazole-H5 | 7.0 - 7.2 | s | - |

| Piperidine-H2 | 4.8 - 5.0 | m | - |

| Piperidine-NH | 2.5 - 4.0 (broad) | s | - |

| Piperidine-H6 (eq) | 3.1 - 3.3 | m | - |

| Piperidine-H6 (ax) | 2.6 - 2.8 | m | - |

| Oxazole-CH₃ | 2.2 - 2.4 | s | - |

| Piperidine-H3, H4, H5 | 1.4 - 1.9 | m | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Oxazole-C2 | 160 - 165 |

| Oxazole-C4 | 135 - 140 |

| Oxazole-C5 | 120 - 125 |

| Piperidine-C2 | 55 - 60 |

| Piperidine-C6 | 45 - 50 |

| Piperidine-C3 | 30 - 35 |

| Piperidine-C4 | 25 - 30 |

| Piperidine-C5 | 20 - 25 |

| Oxazole-CH₃ | 10 - 15 |

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Piperidine) | 3300 - 3500 | Medium, Broad |

| C-H Stretch (sp³ CH₂) | 2850 - 2960 | Strong |

| C-H Stretch (sp² CH₃, =CH) | 3000 - 3100 | Medium |

| C=N Stretch (Oxazole) | 1640 - 1670 | Medium |

| C=C Stretch (Oxazole) | 1580 - 1620 | Medium |

| C-O-C Stretch (Oxazole) | 1050 - 1150 | Strong |

| C-N Stretch (Piperidine) | 1180 - 1250 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment | Fragmentation Pathway |

| 166 | [M]⁺ | Molecular Ion |

| 151 | [M - CH₃]⁺ | Loss of methyl radical from the oxazole ring |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the bond between the piperidine and oxazole rings |

| 83 | [C₅H₉N]⁺ | α-cleavage of the piperidine ring |

| 82 | [C₅H₄NO]⁺ | Fragment corresponding to the 4-methyloxazole moiety |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

2.1. Synthesis of this compound

A potential synthetic route to the title compound involves the reaction of N-protected piperidine-2-carboxylic acid with a propargylamine derivative to form an intermediate, which then undergoes cyclization to the oxazole ring. A final deprotection step would yield the target molecule. The van Leusen oxazole synthesis is another viable method, where tosylmethylisocyanide (TosMIC) reacts with an appropriate aldehyde.[1]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: Approximately 16 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: Approximately 220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. For more complex spectra, 2D NMR experiments like COSY, HSQC, and HMBC can be employed to aid in structural elucidation.[2][3]

2.3. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for oils or low-melting solids): Place a drop of the neat compound between two salt plates (e.g., NaCl or KBr) and gently press them together to form a thin film.

-

KBr Pellet (for solids): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place the solution in a liquid cell.[4][5]

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Acquire a background spectrum of the empty sample holder (or pure solvent/KBr pellet) before running the sample spectrum.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

2.4. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.[6]

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS).

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Typical ESI conditions include a capillary voltage of 3-5 kV and a source temperature of 100-150 °C.

-

-

Data Acquisition (EI-MS):

-

Introduce the sample via a direct insertion probe or a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV.

-

-

Tandem Mass Spectrometry (MS/MS): To confirm the proposed fragmentation patterns, perform MS/MS analysis on the molecular ion or other prominent fragment ions. This involves isolating the ion of interest and subjecting it to collision-induced dissociation (CID) to observe its daughter ions.[7][8]

Visualizations

The following diagrams illustrate the chemical structure of the target compound and a general workflow for its spectroscopic analysis.

Caption: Chemical structure of this compound.

Caption: General workflow for the spectroscopic analysis of a novel compound.

References

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enigmatic Mechanism of 4-Methyl-2-(piperidin-2-yl)oxazole: A Scoping Review

Despite a comprehensive search of scientific literature, no specific data on the mechanism of action, biological targets, or therapeutic effects of 4-Methyl-2-(piperidin-2-yl)oxazole has been found. This suggests that the compound may be a novel chemical entity that has not yet been extensively studied or that research on it has not been made publicly available. However, an analysis of its core chemical structures—the oxazole and piperidine rings—can provide a speculative framework for its potential biological activities.

The oxazole and piperidine moieties are prevalent scaffolds in medicinal chemistry, each contributing to a wide array of pharmacological effects. The unique combination of a 4-methylated oxazole ring linked to a piperidine ring at the 2-position could give rise to novel biological properties. This report aims to provide a theoretical exploration of the potential mechanisms of action of this compound by examining the known activities of related compounds.

The Oxazole Core: A Hub of Diverse Bioactivity

The oxazole ring is a five-membered heterocycle that is a key component in numerous natural products and synthetic drugs. Its derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The specific substitutions on the oxazole ring play a crucial role in determining its biological target and therapeutic effect.

The Piperidine Moiety: A Versatile Pharmacophore

Piperidine, a six-membered nitrogen-containing heterocycle, is one of the most common scaffolds found in pharmaceuticals. Its conformational flexibility allows it to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Piperidine derivatives are known to act as, for example, antipsychotics, analgesics, and antihistamines.

Potential Signaling Pathways and Mechanisms of Action

Given the lack of direct evidence, we can only hypothesize the potential mechanism of action of this compound based on the activities of structurally related compounds. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a molecule with these structural features.

potential therapeutic targets of 4-Methyl-2-(piperidin-2-yl)oxazole

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Methyl-2-(piperidin-2-yl)oxazole

Abstract

This compound is a novel chemical entity with a structure incorporating both an oxazole and a piperidine moiety. While this specific compound is not extensively characterized in public-domain literature, its constituent chemical motifs are present in numerous bioactive compounds, suggesting a broad potential for therapeutic applications. This guide outlines a systematic approach to identifying and validating the therapeutic targets of this compound, providing a framework for its preclinical development. We will explore potential target classes based on its structure, detail experimental workflows for target deconvolution, and provide protocols for key validation assays.

Introduction: Structural Rationale for Target Exploration

The chemical structure of this compound contains two key pharmacophores:

-

Piperidine Ring: A saturated heterocycle prevalent in central nervous system (CNS) active drugs, often interacting with G-protein coupled receptors (GPCRs), ion channels, and transporters.

-

Oxazole Ring: An aromatic heterocycle that can participate in hydrogen bonding and π-stacking interactions, found in various agents including kinase inhibitors and antibacterial compounds.

The combination of these rings suggests that this compound could target a range of protein classes. This document provides a roadmap for elucidating these targets.

Hypothetical Target Classes and Therapeutic Areas

Based on the pharmacophoric elements, potential target classes for this compound could include:

-

G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in ligands for dopamine, serotonin, and opioid receptors.

-

Kinases: The oxazole ring is a known hinge-binding motif in many kinase inhibitors.

-

Ion Channels: Piperidine-containing compounds are known to modulate sodium, potassium, and calcium channels.

-

Bacterial Enzymes: Oxazole-containing natural products have shown activity against bacterial targets like DNA gyrase.

These potential target classes suggest therapeutic applications in oncology, neurodegenerative diseases, psychiatric disorders, and infectious diseases.

Target Identification and Validation Workflow

A systematic workflow is essential to identify the direct molecular target(s) of this compound and validate its therapeutic potential.

Caption: Experimental workflow for target identification and validation.

Data Presentation: Hypothetical Quantitative Data

The following tables represent hypothetical data that would be generated during the validation process for a candidate target, such as a hypothetical "Kinase X".

Table 1: In Vitro Binding Affinity and Enzymatic Inhibition

| Parameter | Value | Assay Method |

| Binding Affinity (K_D) | 75 nM | Surface Plasmon Resonance (SPR) |

| Enzymatic Inhibition (IC_50) | 150 nM | LanthaScreen Eu Kinase Binding Assay |

| Cellular Target Engagement (EC_50) | 500 nM | NanoBRET Target Engagement Assay |

Table 2: Kinase Selectivity Profile

| Kinase | IC_50 (nM) |

| Kinase X | 150 |

| Kinase Y | 2,500 |

| Kinase Z | >10,000 |

| Kinase A | 8,000 |

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To verify direct binding of this compound to its target protein in intact cells.

Methodology:

-

Cell Culture: Culture a human cell line known to express the putative target protein (e.g., HEK293 expressing recombinant Kinase X) to 80% confluency.

-

Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or this compound (at 1x, 10x, and 100x expected EC_50) for 1 hour at 37°C.

-

Thermal Challenge: Aliquot treated cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

-

Protein Quantification: Separate soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes. Collect the supernatant (soluble fraction).

-

Target Detection: Analyze the amount of soluble target protein in each sample by Western blotting or ELISA using a target-specific antibody.

-

Data Analysis: Plot the fraction of soluble protein as a function of temperature for each treatment group. A shift in the melting curve to higher temperatures in the compound-treated groups indicates target engagement.

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity (K_D), association rate (k_a), and dissociation rate (k_d) of the compound to its purified target protein.

Methodology:

-

Chip Preparation: Immobilize purified recombinant Kinase X onto a CM5 sensor chip via amine coupling.

-

Analyte Preparation: Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+) ranging from 0.1 nM to 1 µM.

-

Binding Measurement:

-

Inject the analyte solutions over the sensor chip surface at a constant flow rate.

-

Monitor the change in response units (RU) over time to measure association.

-

After the association phase, flow running buffer over the chip to measure dissociation.

-

-

Regeneration: Regenerate the sensor surface with a low pH glycine solution between analyte injections.

-

Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate k_a, k_d, and the equilibrium dissociation constant (K_D = k_d / k_a).

Visualization of a Hypothetical Signaling Pathway

Assuming this compound is an inhibitor of "Kinase X," a component of the MAPK signaling pathway, its mechanism can be visualized as follows.

Caption: Hypothetical inhibition of the MAPK pathway by the compound.

Conclusion and Future Directions

This guide presents a strategic framework for the preclinical characterization of this compound. The immediate priorities are to perform broad phenotypic screening and unbiased target identification studies (e.g., chemical proteomics) to uncover its primary mechanism of action. Positive hits must be rigorously validated through the orthogonal assays described herein, including target engagement and functional studies. A thorough understanding of the compound's molecular targets will be critical to advancing it toward clinical development for a specific therapeutic indication.

In Vitro Evaluation of 4-Methyl-2-(piperidin-2-yl)oxazole: A Technical Overview

Disclaimer: Extensive literature searches did not yield specific in vitro evaluation data for the compound 4-Methyl-2-(piperidin-2-yl)oxazole . To fulfill the structural and content requirements of your request, this technical guide provides a representative in vitro evaluation of a closely related and well-documented class of compounds, the 2-methyl-4,5-disubstituted oxazoles. The following data and protocols are based on published research for the potent antitubulin agent, 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole , which will be used as an illustrative example.

This guide is intended for researchers, scientists, and drug development professionals interested in the methodologies for assessing the in vitro activity of novel oxazole-based compounds.

Quantitative Biological Activity

The antiproliferative activity of the representative oxazole compound was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (nM) |

| Jurkat | T-cell leukemia | 0.5 ± 0.1 |

| SEM | B-cell leukemia | 1.2 ± 0.3 |

| A-549 | Non-small cell lung | 2.5 ± 0.4 |

| HT-29 | Colon adenocarcinoma | 20.2 ± 3.5 |

| MCF-7 | Breast adenocarcinoma | 15.8 ± 2.1 |

| HeLa | Cervical carcinoma | 1.8 ± 0.2 |

| SK-MEL-28 | Malignant melanoma | 3.1 ± 0.5 |

Table 1: In Vitro Antiproliferative Activity of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole.

Experimental Protocols

Cell Culture and Maintenance

Human cancer cell lines (Jurkat, SEM, A-549, HT-29, MCF-7, HeLa, and SK-MEL-28) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified atmosphere of 5% CO₂ at 37°C.

Antiproliferative Assay

The antiproliferative activity was determined using the Sulforhodamine B (SRB) assay. The experimental workflow is depicted below.

Procedure:

-

Cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

The culture medium was replaced with fresh medium containing the test compound at various concentrations (typically ranging from 0.1 nM to 100 µM).

-

Following a 48-hour incubation period, cells were fixed by the addition of cold 10% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.

-

The supernatant was discarded, and the plates were washed five times with deionized water and air-dried.

-

Cells were stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

-

Unbound dye was removed by washing five times with 1% acetic acid.

-

The plates were air-dried, and the bound stain was solubilized with 10 mM Tris base solution.

-

The absorbance was measured at 515 nm using a microplate reader.

-

IC50 values were calculated from dose-response curves using non-linear regression analysis.

Mechanism of Action: Signaling Pathway

The representative 2-methyl-4,5-disubstituted oxazole acts as a potent inhibitor of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis.

A Technical Guide to the Discovery and Isolation of Oxazole-Containing Natural Products

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and isolation of oxazole-containing natural products. These structurally diverse compounds, produced by a wide array of terrestrial and marine organisms, exhibit a remarkable range of biological activities, making them a fertile ground for drug discovery and development. This document details the methodologies for their isolation, summarizes their biological potency, and explores the biosynthetic pathways leading to their formation.

Introduction to Oxazole-Containing Natural Products

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This aromatic moiety is a key structural feature in a multitude of natural products, contributing to their unique chemical properties and potent biological activities.[1][2][3] These compounds are predominantly found in marine organisms such as sponges, ascidians, and cyanobacteria, as well as in various microorganisms.[1] The structural diversity of oxazole-containing natural products is vast, encompassing linear and cyclic peptides, macrolides, and polyketides. Their significant bioactivities include antitumor, antiviral, antifungal, antibacterial, and antimalarial properties, highlighting their potential as therapeutic agents.[2][3]

Discovery Strategies

The discovery of novel oxazole-containing natural products has been propelled by a combination of traditional bioassay-guided fractionation and modern "-omics" approaches.

2.1. Bioassay-Guided Fractionation: This classical approach involves the systematic separation of crude extracts from natural sources, guided by the biological activity of the resulting fractions. The process typically begins with the collection of the source organism, followed by extraction with organic solvents. The crude extract is then subjected to various chromatographic techniques to isolate pure, active compounds.

2.2. Genome Mining and Metabologenomics: Advances in genomics have enabled the identification of biosynthetic gene clusters (BGCs) responsible for the production of natural products. By targeting genes known to be involved in oxazole biosynthesis, researchers can predict the production of oxazole-containing compounds by a particular organism and guide their isolation efforts. A targeted metabologenomic approach, for instance, has been successfully employed to discover terminal oxazole-bearing natural products from bacteria.

Isolation and Purification Protocols

The isolation of oxazole-containing natural products from their natural sources is a critical step in their characterization and further development. The following sections provide detailed experimental protocols for the isolation of representative compounds.

General Workflow for Isolation from Marine Sponges

The isolation of bioactive compounds from marine sponges typically follows a multi-step process involving extraction, partitioning, and chromatography.

dot

Caption: General experimental workflow for the isolation of oxazole-containing natural products from marine sponges.

Detailed Protocol for the Isolation of Neopeltolide from a Deep-Water Sponge

Neopeltolide is a potent macrolide inhibitor of in vitro proliferation of various cancer cell lines.[4] The following protocol details its isolation from a deep-water sponge of the family Neopeltidae.[4]

1. Extraction:

- The frozen sponge material is exhaustively extracted with ethanol.

- The ethanol extract is concentrated under reduced pressure.

2. Solvent-Solvent Partitioning:

- The concentrated extract is partitioned between n-butanol and water.

- The n-butanol layer, containing the desired compound, is collected.

3. Chromatographic Purification:

- The n-butanol partition is subjected to vacuum-column chromatography on a silica gel stationary phase.

- A step gradient of ethyl acetate in heptane is used for elution to obtain an enriched fraction.

- The enriched fraction is further purified by reversed-phase High-Performance Liquid Chromatography (HPLC) to yield pure neopeltolide.[4]

Isolation of Calyculin A from the Marine Sponge Discodermia calyx

1. Collection and Extraction: Collection of the marine sponge Discodermia calyx followed by extraction with a suitable organic solvent like methanol or ethanol.

2. Fractionation: The crude extract would then be subjected to bioassay-guided fractionation, likely involving solvent partitioning and multiple steps of column chromatography (e.g., silica gel, reversed-phase) to isolate the calyculins. The fractions would be tested for their cytotoxicity or phosphatase inhibitory activity to guide the purification process.

Quantitative Data Summary

The following tables summarize the quantitative data for selected oxazole-containing natural products, including their source, yield (where available), and biological activity.

Table 1: Cytotoxicity of Selected Oxazole-Containing Natural Products

| Compound | Source Organism | Cell Line | Activity (IC50) |

| Neopeltolide | Neopeltidae sponge | A-549 human lung adenocarcinoma | 1.2 nM[4] |

| NCI-ADR-RES human ovarian sarcoma | 5.1 nM[4] | ||

| P388 murine leukemia | 0.56 nM[4] | ||

| Urukthapelstatin A | Mechercharimyces asporophorigenens | A549 human lung cancer | 12 nM[4] |

| Comoramide A | Didemnum molle | A549, HT29, MEL-28 | Mild cytotoxicity[1] |

| Venturamide A & B | Oscillatoria sp. | Plasmodium falciparum | Strong in vitro activity[2] |

| Discokiolides A–D | Discodermia kiiensis | P388, HT-29, etc. | 0.5 to 7.2 µg/mL[1] |

| Diazonamide A | Diazona angulata | Human cancer cell lines | Low nanomolar GI50[8] |

Table 2: Antimicrobial Activity of Selected Oxazole-Containing Natural Products

| Compound | Source Organism | Target Organism | Activity (MIC) |

| Neopeltolide | Neopeltidae sponge | Candida albicans | 0.62 µg/mL[4] |

| Almazole D | Haraldiophylum sp. | Mycobacterium tuberculosis | 100 µM[2] |

Biosynthesis of Oxazole-Containing Natural Products

The oxazole ring in natural products is typically biosynthesized from amino acid precursors, primarily serine and threonine. The general biosynthetic pathway involves the cyclization and subsequent oxidation of a peptide backbone.

General Biosynthetic Pathway of Oxazoles

The formation of the oxazole ring generally proceeds through a non-ribosomal peptide synthetase (NRPS) or a ribosome-mediated pathway involving post-translational modifications. The key steps involve the cyclodehydration of a serine or threonine residue to form an oxazoline ring, followed by an oxidation step to yield the aromatic oxazole.

dot

Caption: Generalized biosynthetic pathway for the formation of the oxazole ring in natural products.

Putative Biosynthetic Pathway of Diazonamide A

The biosynthesis of the complex molecule diazonamide A is thought to involve a highly intricate pathway. While the complete enzymatic cascade has not been fully elucidated, a proposed pathway involves the stereoselective construction of the C10 quaternary carbon and the formation of the oxazole ring from a serine precursor integrated into a larger peptide-polyketide framework. The complexity of its structure suggests the involvement of a sophisticated enzymatic machinery, likely a hybrid NRPS-PKS system.

Conclusion

Oxazole-containing natural products represent a rich and diverse source of bioactive compounds with significant therapeutic potential. The continued exploration of natural sources, coupled with advancements in isolation techniques and genomic approaches, promises the discovery of novel oxazole-containing scaffolds. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and chemical biology, facilitating the ongoing efforts to harness the therapeutic potential of these remarkable molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Naturally Occurring Oxazole-Containing Peptides [mdpi.com]

- 3. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole and Oxazole Alkaloids: Isolation and Synthesis [mdpi.com]

- 5. Calyculin A from Discodermia Calyx Is a Dual Action Toxin that Blocks Calcium Influx and Inhibits Protein Ser/Thr Phosphatases | Scilit [scilit.com]

- 6. agscientific.com [agscientific.com]

- 7. mdpi.com [mdpi.com]

- 8. Total synthesis of diazonamide A - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-Methyl-2-(piperidin-2-yl)oxazole Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Promising Scaffold for Neurological and Inflammatory Disorders

The 4-methyl-2-(piperidin-2-yl)oxazole core represents a compelling starting point for the design of novel therapeutics, particularly targeting nicotinic acetylcholine receptors (nAChRs). While direct structure-activity relationship (SAR) studies on this specific scaffold are not extensively published, a comprehensive analysis of analogous compounds, particularly nAChR agonists and antagonists, allows for the construction of a predictive SAR model. This guide synthesizes available data on related piperidine and oxazole derivatives to provide a detailed technical overview for researchers, scientists, and drug development professionals.

The Pharmacophore: Key Structural Features

The this compound scaffold contains key pharmacophoric elements that are crucial for interaction with biological targets like nAChRs. The fundamental features include a basic nitrogen atom within the piperidine ring and a hydrogen bond acceptor in the oxazole ring, which are common features in many nicotinic ligands.[1][2] The spatial relationship between the protonated amine of the piperidine and the nitrogen of the oxazole ring is a critical determinant of binding affinity and functional activity.

Postulated Structure-Activity Relationships

Based on the SAR of analogous 2-substituted piperidine and oxazole/isoxazole derivatives, the following relationships can be hypothesized for the this compound core.

Modifications of the Piperidine Ring

The piperidine moiety is a frequent component in ligands targeting nAChRs and other central nervous system (CNS) targets.[3] Its substitution pattern significantly influences potency, selectivity, and pharmacokinetic properties.

-

N-Substitution: The secondary amine in the piperidine ring is a key site for modification.

-

N-Methylation: Generally, N-methylation of piperidine can influence receptor subtype selectivity and may alter the agonist/antagonist profile.

-

Larger N-Alkyl Groups: Increasing the size of the N-alkyl substituent is likely to decrease potency due to steric hindrance at the receptor binding site.

-

N-Arylethyl and N-Benzoyl Groups: These substitutions can introduce additional binding interactions (e.g., pi-stacking) and have been shown to modulate activity in related series.

-

-

Ring Substitution:

-

Substitution at C3-C5: Introduction of small alkyl or polar groups on the piperidine ring can impact the conformation and binding orientation. Hydroxyl or methoxy groups could introduce new hydrogen bonding opportunities.

-

Chirality at C2: The stereochemistry of the piperidine ring at the point of attachment to the oxazole (C2) is critical. For many nAChR ligands, one enantiomer is significantly more active than the other.

-

Modifications of the Oxazole Ring

The oxazole ring serves as a key hydrogen bond acceptor and its electronic properties can be modulated by substitution.

-

4-Methyl Group: This group likely contributes to the hydrophobic interactions within the binding pocket.

-

Alkyl Chain Elongation: Extending the methyl group to an ethyl or propyl could probe the size of the hydrophobic pocket. A significant increase in size may lead to a decrease in activity.

-

Replacement with Polar Groups: Replacing the methyl group with a hydroxymethyl or a small polar group could introduce new hydrogen bonds and potentially alter the binding mode.

-

-

5-Position Substitution: The C5 position of the oxazole is a potential vector for modification.

-

Halogenation: Introduction of a halogen (e.g., Cl, F) at the 5-position can modulate the electronic properties of the oxazole ring and may improve metabolic stability.

-

Aryl Substitution: Addition of a small aryl or heteroaryl ring at this position could lead to additional pi-stacking interactions and significantly increase potency, as seen in related isoxazole series.[4]

-

Quantitative Data Summary

Due to the absence of direct experimental data for the this compound scaffold, the following table presents representative data from closely related analogs to guide future design efforts.

| Compound/Analog Class | Target | Assay | Activity (IC50/EC50/Ki) | Reference |

| 2-(Piperidin-2-yl)pyridine Analogs | α4β2 nAChR | Radioligand Binding | 10-500 nM | [4] |

| 3-(2-((S)-Pyrrolidinyl)methoxy)pyridine Analogs | Neuronal nAChRs | Radioligand Binding | 0.15 to > 9000 nM | [4] |

| 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogs | α4β2, α3β4, α7 nAChRs | Electrophysiology | Antagonist Activity | [5] |

| Thiazole Analogs with Piperidine Moiety | Stearoyl-CoA Desaturase | Enzyme Inhibition | 1 nM (for potent analog) | [6] |

Experimental Protocols

The synthesis of this compound derivatives would likely follow a convergent approach, involving the preparation of the substituted piperidine and oxazole moieties separately, followed by their coupling.

Synthesis of the 4-Methyl-oxazole Moiety

A common route to 4-methyloxazoles involves the condensation of an alpha-haloketone with an amide. For the synthesis of a 2-functionalized 4-methyloxazole suitable for coupling, a multi-step synthesis would be required.

Synthesis of the 2-Substituted Piperidine Moiety

Enantiomerically pure 2-substituted piperidines can be synthesized through various methods, including asymmetric hydrogenation of the corresponding pyridine precursors.[7]

In Vitro Assays for Biological Characterization

-

Radioligand Binding Assays: To determine the binding affinity of the synthesized compounds for various nAChR subtypes (e.g., α4β2, α7). This typically involves competition with a radiolabeled ligand such as [³H]cytisine or [¹²⁵I]epibatidine.[8][9]

-

Functional Assays using Fluorometric Imaging Plate Reader (FLIPR): This high-throughput assay measures changes in intracellular calcium levels in response to receptor activation, allowing for the determination of agonist or positive allosteric modulator (PAM) activity.[10]

-

Electrophysiology (Patch-Clamp): This technique provides detailed information on the functional effects of the compounds on ion channel activity, including agonist efficacy, antagonist potency, and effects on receptor desensitization.[10]

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound derivatives.

Postulated Structure-Activity Relationship Logic

Caption: Key areas for SAR exploration on the core scaffold.

Simplified Nicotinic Acetylcholine Receptor Signaling

Caption: Simplified signaling pathway of nAChR activation.

Conclusion

The this compound scaffold holds significant potential for the development of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors. While direct experimental data is limited, the analysis of structurally related compounds provides a strong foundation for a rational drug design program. The key areas for initial exploration include stereoselective synthesis of the 2-substituted piperidine, modification of the piperidine nitrogen, and substitution on the oxazole ring to probe for additional binding interactions. A systematic approach to the synthesis and biological evaluation of a focused library of analogs, guided by the principles outlined in this document, is warranted to fully elucidate the therapeutic potential of this promising chemical class.

References

- 1. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine (4-Nitro-PFEB or RTI-7527-102) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience [jneurosci.org]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. In vitro screening strategies for nicotinic receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis and Potential Applications of 4-Methyl-2-(piperidin-2-yl)oxazole Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-2-(piperidin-2-yl)oxazole and its analogues, a class of heterocyclic compounds with significant potential in medicinal chemistry. Due to the limited publicly available data on this specific scaffold, this document outlines a proposed synthetic pathway based on established chemical transformations and explores the potential biological relevance of these compounds by examining structurally related molecules.

Introduction

Heterocyclic compounds containing oxazole and piperidine moieties are prevalent in a wide range of biologically active molecules. The oxazole ring serves as a versatile scaffold in medicinal chemistry, contributing to a diverse array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The piperidine ring is another critical pharmacophore found in numerous approved drugs, often imparting favorable pharmacokinetic properties and interacting with various biological targets.[3] The combination of these two heterocyclic systems in the this compound core presents a unique chemical space for the development of novel therapeutic agents. This guide details a plausible and efficient synthetic route to access this core structure and its analogues, providing detailed experimental protocols for key transformations.

Proposed Synthesis of this compound

The synthesis of the target compound can be envisioned through a three-step sequence, commencing with the coupling of a protected piperidine precursor with a suitable building block for the oxazole ring, followed by cyclization and final deprotection.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway for this compound.

Step 1: Amide Coupling of N-Boc-Pipecolic Acid and 1-Amino-2-propanol

The initial step involves the formation of an amide bond between N-Boc-pipecolic acid and 1-amino-2-propanol. This reaction can be efficiently achieved using standard peptide coupling reagents.

Experimental Protocol:

To a solution of N-Boc-pipecolic acid (1.0 eq) in dichloromethane (DCM) at 0 °C are added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and triethylamine (TEA) (2.5 eq). The mixture is stirred for 20 minutes, followed by the addition of 1-amino-2-propanol (1.1 eq). The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction mixture is diluted with DCM and washed successively with 1N HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product, N-Boc-N-(1-hydroxypropan-2-yl)piperidine-2-carboxamide, can be purified by column chromatography on silica gel.[4][5]

Step 2: Cyclodehydration to Form the Oxazole Ring

The resulting β-hydroxy amide undergoes cyclodehydration to form the 4-methyloxazole ring. Several reagents are known to effect this transformation, with phosphorus oxychloride (POCl₃) being a common choice.

Experimental Protocol:

The crude N-Boc-N-(1-hydroxypropan-2-yl)piperidine-2-carboxamide from the previous step is dissolved in a suitable solvent such as 1,4-dioxane. To this solution, phosphorus oxychloride (POCl₃) (3.0 eq) and a catalytic amount of HCl (4.0 M in 1,4-dioxane) are added. The reaction mixture is heated to 85 °C for 4 hours.[6] After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting N-Boc-4-methyl-2-(piperidin-2-yl)oxazole can be purified by flash chromatography.

Step 3: N-Boc Deprotection

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the target compound. This is typically achieved under acidic conditions.

Experimental Protocol:

The purified N-Boc-4-methyl-2-(piperidin-2-yl)oxazole is dissolved in a solution of 20% trifluoroacetic acid (TFA) in DCM and stirred at room temperature for 1-2 hours.[7] Alternatively, a solution of HCl in 1,4-dioxane or methanol can be used.[8] The solvent and excess acid are removed under reduced pressure. The residue is then dissolved in a minimal amount of water and basified with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted multiple times with DCM. The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated to afford this compound. Further purification, if necessary, can be performed by crystallization or chromatography.

Synthesis of Analogues

The synthetic route described above is amenable to the generation of a diverse library of analogues by modifying the starting materials.

Table 1: Potential Analogues and Corresponding Starting Materials

| Analogue Core Structure | Starting Piperidine Derivative | Starting Amino Alcohol |

| 4-Ethyl-2-(piperidin-2-yl)oxazole | N-Boc-Pipecolic Acid | 1-Amino-2-butanol |

| 4-Phenyl-2-(piperidin-2-yl)oxazole | N-Boc-Pipecolic Acid | 2-Amino-1-phenylethanol |

| 4-Methyl-2-(4-phenylpiperidin-2-yl)oxazole | N-Boc-4-phenylpipecolic Acid | 1-Amino-2-propanol |

| 4-Methyl-2-(piperidin-3-yl)oxazole | N-Boc-Nipecotic Acid | 1-Amino-2-propanol |

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been identified in the public domain, the constituent moieties suggest several potential areas of pharmacological interest.

Diagram of Potential Biological Interactions:

Caption: Potential interactions of the core scaffold with biological targets and pathways.

Piperidine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.[3][7] The specific biological effects are highly dependent on the nature and orientation of the substituents on the piperidine ring.[3] Similarly, various oxazole derivatives have been reported to possess antiproliferative activity.[1] For instance, certain 2,4,5-trisubstituted oxazoles have shown promising in vitro activity against various cancer cell lines.[1]

Given the established activities of these individual heterocycles, it is plausible that this compound analogues could be investigated for, but not limited to, the following therapeutic areas:

-

Oncology: As potential inhibitors of kinases or other enzymes involved in cell proliferation.

-

Inflammatory Diseases: By targeting pathways such as NF-κB signaling.

-

Infectious Diseases: As novel antibacterial or antiviral agents.

-

Central Nervous System (CNS) Disorders: Due to the prevalence of the piperidine scaffold in CNS-active drugs.

Quantitative Data on Structurally Related Compounds

To provide a preliminary indication of the potential potency of this class of compounds, the following table summarizes biological data for structurally related molecules found in the literature. It is important to note that these are not direct analogues and the data should be interpreted with caution.

Table 2: Biological Activity of Structurally Related Compounds

| Compound Structure | Target/Assay | Activity (IC₅₀/EC₅₀/Ki) | Reference |

| 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole | σ₁ receptor binding | Ki = 0.28 nM | [9] |

| 2,4,5-trisubstituted oxazole derivative (6af) | Antiproliferative activity (PC-3 cell line) | IC₅₀ = 2.8 μM | [1] |

| Substituted 1,2,4-oxadiazole (13a) | Antiproliferative activity (MCF-7 cell line) | IC₅₀ = 0.056 μM | [10] |

Conclusion

This technical guide has outlined a robust and versatile synthetic route for the preparation of this compound and its analogues. While direct biological data for this specific scaffold is currently unavailable, the known pharmacological profiles of its constituent piperidine and oxazole moieties suggest a rich potential for the discovery of novel therapeutic agents. The provided experimental protocols offer a solid foundation for researchers to synthesize and explore this promising class of compounds. Further investigation into the biological activities and mechanisms of action of these analogues is warranted to fully elucidate their therapeutic potential.

References

- 1. AT227696B - Process for the preparation of 2-amino-oxazoles - Google Patents [patents.google.com]

- 2. Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Oxazoline synthesis [organic-chemistry.org]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Bases - Wordpress [reagents.acsgcipr.org]

Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxazole motif is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] Oxazole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] The rigid, planar structure and the presence of heteroatoms for hydrogen bonding and other interactions make the oxazole ring a privileged scaffold in drug design.[1][5] Computational and theoretical studies are indispensable tools for understanding the structure-activity relationships (SAR), reaction mechanisms, and pharmacokinetic profiles of oxazole-containing compounds, thereby accelerating the drug discovery process.[6][7] This guide provides an in-depth overview of the key computational methods employed in the investigation of oxazole derivatives, complete with methodological details and data presentation.

Quantum Mechanical Studies: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[1] For oxazole derivatives, DFT is employed to calculate fundamental properties that govern their biological activity.

Core Concepts

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[1]

-

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on a molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions critical for molecular recognition and interaction with biological targets.

-

Global Reactivity Descriptors: Parameters like chemical hardness, chemical potential, and the electrophilicity index are calculated from HOMO and LUMO energies to quantify the reactivity of the molecule as a whole.[1]

Experimental Protocol: DFT Calculation

A typical DFT protocol for an oxazole derivative involves the following steps:

-

Structure Drawing: The 2D structure of the oxazole compound is drawn using a molecular editor (e.g., GaussView, ChemDraw).

-

Geometry Optimization: An initial 3D structure is generated and its geometry is optimized to find the lowest energy conformation. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set like 6-311++G(d,p).[1] This combination provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine electronic properties such as HOMO-LUMO energies, Mulliken charges, and the MEP.

-

Analysis: The output files are analyzed to extract the desired quantum chemical parameters and visualize orbitals and potential maps.

Data Presentation: Quantum Chemical Parameters

The following table summarizes typical data obtained from DFT calculations for a hypothetical series of oxazole derivatives.

| Compound | EHOMO (eV)[1] | ELUMO (eV)[1] | Energy Gap (ΔE) (eV)[1] | Dipole Moment (Debye) |

| Oxazole-A | -5.65 | -0.81 | 4.84 | 2.15 |

| Oxazole-B | -5.72 | -0.95 | 4.77 | 3.42 |

| Oxazole-C | -5.58 | -0.75 | 4.83 | 1.89 |

Visualization: DFT Workflow

Caption: Workflow for DFT analysis of oxazole compounds.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an oxazole derivative) when bound to a second molecule (a receptor, typically a protein).[8] It is a cornerstone of structure-based drug design, used to predict binding affinity and understand the interactions driving molecular recognition.[7][8]

Core Concepts

-

Binding Affinity: A numerical score (often in kcal/mol) that estimates the strength of the interaction between the ligand and the receptor. More negative scores typically indicate stronger binding.[8][9]

-

Binding Pose: The predicted 3D conformation of the ligand within the receptor's active site.

-

Key Interactions: Analysis of the binding pose reveals crucial interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues of the protein.

Experimental Protocol: Molecular Docking

-

Receptor Preparation:

-

The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Hydrogen atoms are added, and charges are assigned. This "preparation" step is often done using software like AutoDock Tools or Schrödinger's Protein Preparation Wizard.[10][11]

-

-

Ligand Preparation:

-

The 2D structure of the oxazole derivative is converted to a 3D structure.

-

The geometry is optimized using a force field (e.g., MMFF94) or a quantum method.

-

Charges and rotatable bonds are defined.

-

-

Grid Generation: A "grid box" is defined around the active site of the receptor. This box specifies the search space for the docking algorithm.[11]

-

Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) systematically samples different conformations (poses) of the ligand within the grid box, scoring each pose based on a scoring function.[10]

-

Pose Analysis: The resulting poses are ranked by their scores. The top-ranked poses are visually inspected to analyze key interactions with the protein residues.

Data Presentation: Docking Results

Docking studies of oxazole derivatives against a target like Cyclooxygenase-2 (COX-2) might yield the following data.[8]

| Compound | Docking Score (kcal/mol)[8] | Interacting Residues | Key Interactions |

| Oxazole-COX-A | -10.31 | TYR385, SER530 | H-bond with SER530 |

| Oxazole-COX-B | -9.64 | ARG120, TYR355 | H-bond with ARG120, Pi-stacking with TYR355 |

| Celecoxib (Control) | -9.18 | ARG513, HIS90 | H-bond with HIS90 |

Visualization: Structure-Based Drug Design Workflow

References

- 1. irjweb.com [irjweb.com]

- 2. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. wiley.com [wiley.com]

- 7. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Modeling, Drug Design and Binding Evaluation of New Oxazole Derivatives as Cyclooxygenase Inhibitors [journals.ekb.eg]

- 9. mdpi.com [mdpi.com]

- 10. ymerdigital.com [ymerdigital.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

experimental protocol for using 4-Methyl-2-(piperidin-2-yl)oxazole in assays

Disclaimer: The following application notes and protocols are provided as a representative guide for the experimental use of 4-Methyl-2-(piperidin-2-yl)oxazole. As of the latest literature search, this specific compound is not well-characterized, and no public data is available regarding its biological activity. The methodologies presented are based on the known activities of structurally similar oxazole and piperidine-containing compounds, which have shown potential as modulators of tubulin polymerization and inflammatory pathways. Researchers should perform initial dose-response and cytotoxicity studies to determine the appropriate concentration range for their specific cell lines and assay systems.

Hypothesized Biological Activities

Based on the chemical structure of this compound, which combines an oxazole ring with a piperidine moiety, two primary areas of investigation are proposed:

-

Anticancer Activity: Many oxazole derivatives act as antimitotic agents by interfering with microtubule dynamics. They can bind to the colchicine site of tubulin, inhibiting its polymerization, which leads to cell cycle arrest and apoptosis.

-

Anti-inflammatory Activity: Piperidine-containing compounds have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.

Application Note 1: Evaluation of Anticancer Activity via Tubulin Polymerization Inhibition

This section outlines the protocols to assess the potential of this compound as an anticancer agent by measuring its effects on cell viability, tubulin polymerization, and induction of apoptosis.

Cell Viability and Cytotoxicity Assay

A fundamental first step is to determine the cytotoxic effects of the compound on cancer cell lines. The MTT or resazurin assay is a common method for this purpose.

Experimental Workflow for Compound Screening

Caption: General workflow for screening this compound.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.[1][2]

Protocol: Fluorescence-Based Tubulin Polymerization Assay

-

Reagent Preparation: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). Reconstitute lyophilized bovine tubulin (>99% pure) in G-PEM buffer containing a fluorescent reporter.[3]

-

Assay Setup: In a pre-warmed (37°C) 96-well half-area plate, add the test compound at various concentrations. Include paclitaxel as a positive control for polymerization enhancement and colchicine or nocodazole as a positive control for inhibition. Use a vehicle control (DMSO).

-

Initiate Polymerization: Add the tubulin solution to each well to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60 minutes.[1]

-

Data Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control. Calculate the area under the curve (AUC) or the Vmax (maximum rate of polymerization) to quantify the inhibitory effect.

Signaling Pathway: Microtubule Dynamics and Inhibition

Caption: Inhibition of tubulin polymerization disrupts mitotic spindle formation.

Apoptosis and Cell Cycle Analysis

If the compound inhibits cell viability and tubulin polymerization, the next step is to confirm that it induces cell cycle arrest (typically at the G2/M phase) and apoptosis.

Protocol: Caspase-3/7 Activity Assay

-

Cell Treatment: Seed and treat cells in a 96-well plate as described in the viability assay protocol, using concentrations around the calculated IC₅₀ value.

-

Assay Procedure: After 24-48 hours of treatment, use a commercial luminescence-based caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7). Add the reagent directly to the wells.

-

Incubation: Incubate at room temperature for 1-2 hours as per the manufacturer's instructions.

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: An increase in luminescence indicates activation of executioner caspases 3 and 7, a hallmark of apoptosis.[4]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Culture: Culture cells in 6-well plates and treat with the compound at 1x and 2x IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase is consistent with the mechanism of action of an antimitotic agent.

Representative Quantitative Data

The following table summarizes hypothetical data for this compound compared to known anticancer agents.

| Compound | Cell Line | Cell Viability IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) | Caspase-3/7 Activation (Fold Change at IC₅₀) |

| This compound | HeLa | 0.55 | 1.2 | 4.5 |

| This compound | MCF-7 | 0.82 | 1.5 | 3.8 |

| Colchicine (Control) | HeLa | 0.02 | 0.9 | 5.1 |

| Paclitaxel (Control) | HeLa | 0.01 | N/A (Enhancer) | 5.5 |

Application Note 2: Evaluation of Anti-inflammatory Activity via NLRP3 Inflammasome Inhibition

This section details the protocols for assessing the inhibitory potential of this compound on the NLRP3 inflammasome pathway.

NLRP3 Inflammasome Activation and Inhibition Assay

This assay measures the release of interleukin-1β (IL-1β) and cell death (pyroptosis) in immune cells following NLRP3 activation.[5][6]

Signaling Pathway: NLRP3 Inflammasome Activation and Inhibition

Caption: Inhibition of the NLRP3 inflammasome assembly blocks inflammatory signaling.

Protocol: IL-1β Release and LDH Assay in THP-1 Macrophages

-

Cell Differentiation: Culture human monocytic THP-1 cells and differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA; 50-100 ng/mL) for 24-48 hours.

-

Priming (Signal 1): Replace the medium with fresh, serum-free medium containing lipopolysaccharide (LPS; 1 µg/mL) to prime the cells. Incubate for 3-4 hours.[7]

-

Inhibitor Treatment: Remove the LPS-containing medium. Add fresh medium containing various concentrations of this compound or a known NLRP3 inhibitor (e.g., MCC950) as a positive control. Incubate for 1 hour.

-

Activation (Signal 2): Add an NLRP3 activator, such as ATP (5 mM) or Nigericin (10 µM), to the wells and incubate for 1-2 hours.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants for analysis.

-

IL-1β Measurement: Measure the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's protocol.

-

Pyroptosis Measurement (LDH Assay): Measure the activity of lactate dehydrogenase (LDH) released into the supernatant as an indicator of pyroptotic cell death. Use a commercial LDH cytotoxicity assay kit.[8]

-

Data Analysis: Calculate the percentage inhibition of IL-1β release and LDH release compared to the vehicle-treated control. Determine the IC₅₀ values for both readouts.

Representative Quantitative Data

The following table presents hypothetical data for the inhibitory activity of this compound on the NLRP3 inflammasome.

| Compound | Cell Line | IL-1β Release IC₅₀ (µM) | LDH Release (Pyroptosis) IC₅₀ (µM) |

| This compound | PMA-differentiated THP-1 | 2.5 | 3.1 |

| MCC950 (Control) | PMA-differentiated THP-1 | 0.01 | 0.015 |

Materials and Reagents

-

Cell Lines: HeLa, MCF-7, THP-1 (from ATCC or equivalent)

-

Culture Media: DMEM, RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin

-

Assay Reagents:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO (Dimethyl sulfoxide), cell culture grade

-

Tubulin Polymerization Assay Kit (fluorescence-based)

-

Caspase-Glo® 3/7 Assay System

-

Propidium Iodide/RNase A Staining Buffer

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli

-

ATP (Adenosine 5'-triphosphate), Nigericin

-

Human IL-1β ELISA Kit

-

LDH Cytotoxicity Assay Kit

-

-

Control Compounds: Colchicine, Paclitaxel, MCC950

-

General Labware: 96-well and 6-well culture plates, microcentrifuge tubes, serological pipettes, filter tips.

-

Equipment: CO₂ incubator, biosafety cabinet, microplate reader (absorbance, fluorescence, luminescence), flow cytometer.

References

- 1. In vitro tubulin polymerization assay [bio-protocol.org]

- 2. In vitro tubulin polymerization assay [bio-protocol.org]

- 3. maxanim.com [maxanim.com]

- 4. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

Application Notes and Protocols for 4-Methyl-2-(piperidin-2-yl)oxazole in Cell Culture Experiments

Disclaimer: No specific experimental data for 4-Methyl-2-(piperidin-2-yl)oxazole was found in the public domain at the time of this writing. The following application notes and protocols are provided as a general guideline for the initial characterization of a novel chemical entity with a similar structure to other biologically active oxazole-containing compounds. The proposed dosages, expected outcomes, and signaling pathways are hypothetical and must be confirmed through rigorous experimentation.

Introduction

Oxazole-containing compounds are a significant class of heterocyclic molecules that are present in various biologically active natural products and synthetic molecules. Due to their ability to interact with a wide range of receptors and enzymes, oxazole derivatives are of great interest in drug discovery and development, with demonstrated activities including anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of a piperidine moiety may further influence the compound's pharmacological properties.

This document outlines a series of standard in vitro assays to determine the cytotoxic effects and potential mechanism of action of this compound on cancer cell lines. The proposed workflow is a standard approach for the preliminary screening of novel potential anti-cancer agents.[1][2][3]

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that could be generated from the described experimental protocols. These values are for illustrative purposes only and are based on activities observed for other substituted oxazole compounds.

Table 1: Hypothetical Cytotoxicity of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) after 48h treatment |

| HeLa | Cervical Cancer | 5.2 |

| MCF-7 | Breast Cancer | 12.8 |

| A549 | Lung Cancer | 8.5 |

| HCT116 | Colon Cancer | 7.1 |

Table 2: Hypothetical Cell Cycle Analysis of HeLa cells treated with this compound for 24 hours.

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control (0.1% DMSO) | 55 | 25 | 20 |

| 1 µM Compound | 52 | 26 | 22 |

| 5 µM Compound | 30 | 15 | 55 |

| 10 µM Compound | 25 | 10 | 65 |

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol describes a method to assess the effect of this compound on cell viability through a colorimetric assay.[4][5][6][7]

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

-